Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate
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Overview
Description
Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate is an organic compound with the molecular formula C13H10ClNO3 and a molecular weight of 263.67 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a chloropyridinyl group attached to the benzoate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 5-chloro-2-pyridinol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoate moiety can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted pyridines.
Oxidation: Formation of 4-[(5-chloropyridin-2-yl)oxy]benzoic acid.
Reduction: Formation of 4-[(5-chloropyridin-2-yl)oxy]benzyl alcohol.
Scientific Research Applications
Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate involves its interaction with specific molecular targets. The chloropyridinyl group can interact with enzymes or receptors, modulating their activity. The benzoate moiety may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(3-chloropyridin-2-yl)oxy]benzoate
- Methyl 4-[(4-chloropyridin-2-yl)oxy]benzoate
- Methyl 4-[(5-bromopyridin-2-yl)oxy]benzoate
Uniqueness
Properties
IUPAC Name |
methyl 4-(5-chloropyridin-2-yl)oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-17-13(16)9-2-5-11(6-3-9)18-12-7-4-10(14)8-15-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHTZWIOEJWHOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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